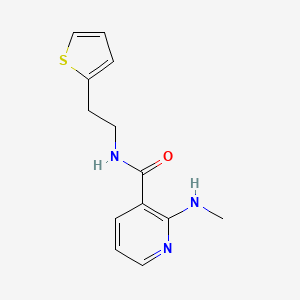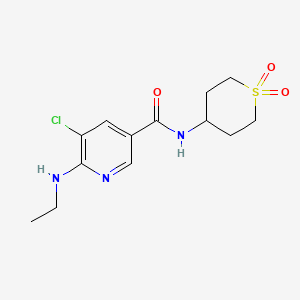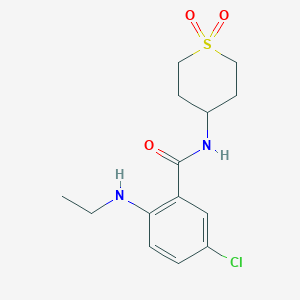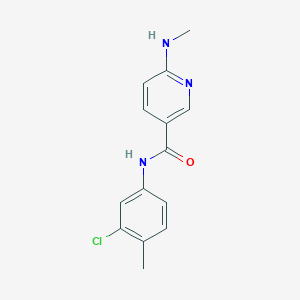
N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide, also known as CX-5461, is a small molecule inhibitor that has been shown to selectively target RNA polymerase I (Pol I) transcription. This molecule has been studied extensively for its potential as a cancer therapy, as it has shown promise in inhibiting the growth of cancer cells in vitro and in vivo. In
Mécanisme D'action
N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide works by binding to the DNA template of Pol I and preventing the transcription of ribosomal RNA (rRNA). This leads to a reduction in the production of ribosomes, which are essential for protein synthesis and cell growth. In cancer cells, which have a high demand for protein synthesis, the inhibition of Pol I transcription can lead to cell death.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide has also been shown to have effects on normal cells. In particular, it has been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle arrest and apoptosis. These effects may limit the usefulness of N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide as a cancer therapy, as they may lead to toxicity in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide is that it is relatively easy to synthesize, making it readily available for use in lab experiments. However, it can be difficult to work with due to its low solubility and tendency to form aggregates. Additionally, its effects on normal cells may limit its usefulness in certain types of experiments.
Orientations Futures
There are several areas of future research that could be explored with N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide. One area is the development of more potent and selective inhibitors of Pol I transcription. Another area is the exploration of combination therapies that could enhance the effectiveness of N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide. Finally, the effects of N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide on normal cells could be further studied to better understand its potential toxicity and identify ways to mitigate this toxicity.
In conclusion, N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide is a promising small molecule inhibitor that has shown potential as a cancer therapy. Its ability to selectively target Pol I transcription in cancer cells makes it an attractive target for further research. However, its effects on normal cells and limitations in lab experiments must be carefully considered when exploring its potential as a cancer therapy.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide involves several steps, starting with the reaction of 2-cyanopyridine with cyclopentylmagnesium bromide to form N-cyclopentyl-2-cyanopyridine. This compound is then reacted with ethylamine to form N-cyclopentyl-6-(ethylamino)pyridine-2-carboxamide, which is then converted to N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide through a series of reactions involving N-methylation and carboxamide formation.
Applications De Recherche Scientifique
N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide has been extensively studied for its potential as a cancer therapy, as it has been shown to selectively target Pol I transcription in cancer cells. Pol I transcription is a critical process for the growth and proliferation of cancer cells, and inhibiting this process can lead to the death of cancer cells. N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide has been shown to be effective against a variety of cancer types, including breast, ovarian, and pancreatic cancer.
Propriétés
IUPAC Name |
N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-2-14-12-8-7-10(9-15-12)13(17)16-11-5-3-4-6-11/h7-9,11H,2-6H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMQWAXXADBWFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=C1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone](/img/structure/B7554670.png)
![(E)-1-[4-(azepan-1-ylsulfonyl)phenyl]-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)prop-2-en-1-one](/img/structure/B7554674.png)

![(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone](/img/structure/B7554690.png)

![[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554707.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7554726.png)
![[5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554727.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoate](/img/structure/B7554732.png)

